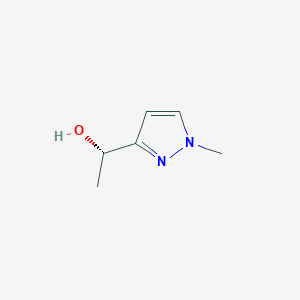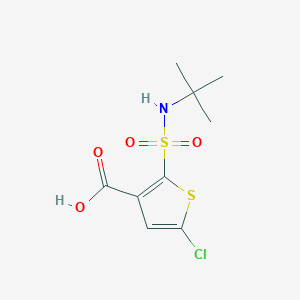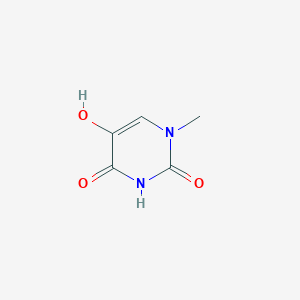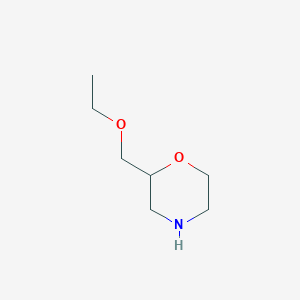
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Overview
Description
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, also known as MPPE, is a chemical compound that has been studied for its potential use in scientific research. MPPE is a chiral alcohol, meaning it has a specific arrangement of atoms that gives it a unique structure and properties.
Mechanism of Action
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol acts as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of the receptor by binding to a site other than the receptor's active site. This results in an increase in the amount of GABA-A receptor activation, which can lead to an increase in the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it is known that this compound can increase the activity of GABA-A receptors, which can lead to an increase in the inhibitory effects of GABA in the brain. This can result in a decrease in neuronal activity, which could potentially be beneficial for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in lab experiments is that it is a relatively simple compound to synthesize. Additionally, this compound has been shown to have a high degree of selectivity for GABA-A receptors, which makes it a useful tool for studying the activity of these receptors in the brain. However, one of the limitations of using this compound in lab experiments is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. One area of research is to further explore its potential use in the treatment of neurological disorders. Additionally, more research is needed to understand the long-term effects of this compound on the brain and its potential side effects. Finally, there is a need for more research to develop more selective and potent compounds that can modulate the activity of GABA-A receptors.
Scientific Research Applications
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to modulate the activity of GABA-A receptors, which are important for regulating the activity of neurons in the brain. This modulation could potentially lead to the development of new treatments for neurological disorders such as epilepsy and anxiety.
properties
IUPAC Name |
(1S)-1-(1-methylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-4-8(2)7-6/h3-5,9H,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHSRBTZXDIHP-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1568191-60-5 | |
| Record name | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-decahydroquinoline-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3379368.png)





